1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N4O5 and its molecular weight is 374.397. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- “AKOS026696460” has shown promise in preclinical studies as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis, making it a potential candidate for further investigation in cancer therapy .
- Studies have investigated the neuroprotective effects of “AKOS026696460” in animal models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to modulate oxidative stress, reduce inflammation, and enhance neuronal survival. Further research is needed to validate its therapeutic potential .
- “AKOS026696460” exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. Researchers have explored its effects in models of rheumatoid arthritis, inflammatory bowel disease, and other inflammatory conditions. Clinical trials are warranted to assess its efficacy in humans .
- Some studies suggest that “AKOS026696460” may have cardiovascular benefits. It has been investigated for its vasodilatory effects, potential to reduce blood pressure, and ability to protect against ischemic injury. However, more rigorous clinical trials are needed to confirm these findings .
- In vitro experiments have demonstrated that “AKOS026696460” possesses antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Researchers are exploring its potential as a novel antimicrobial agent .
- “AKOS026696460” has been studied in the context of metabolic disorders, including type 2 diabetes and obesity. It appears to modulate glucose metabolism, enhance insulin sensitivity, and regulate lipid homeostasis. Clinical trials are necessary to evaluate its therapeutic impact .
Anticancer Properties
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Activity
Cardiovascular Health
Antimicrobial Activity
Metabolic Disorders and Obesity
Propiedades
IUPAC Name |
1-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-27-9-8-22-17(25)13-3-2-12(10-14(13)20-18(22)26)16(24)21-6-4-11(5-7-21)15(19)23/h2-3,10-11H,4-9H2,1H3,(H2,19,23)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOUOUSUMBBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.